3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

Kinase inhibition Wee1-like protein kinase Pyridazine SAR

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (CAS 896044-55-6) is a fully synthetic, small-molecule pyridazine derivative characterized by a 2-methoxyphenyl substituent at the 3-position and a 4-methylbenzylthio group at the 6-position. This compound is primarily listed in screening-compound catalogues and chemical vendor inventories, with a molecular formula of C₁₉H₁₈N₂OS and a molecular weight of 322.4 g/mol.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 896044-55-6
Cat. No. B2758786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine
CAS896044-55-6
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
InChIInChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3
InChIKeyYWYHXLXENGMCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (CAS 896044-55-6): Chemical Identity and Data Availability Baseline


3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (CAS 896044-55-6) is a fully synthetic, small-molecule pyridazine derivative characterized by a 2-methoxyphenyl substituent at the 3-position and a 4-methylbenzylthio group at the 6-position . This compound is primarily listed in screening-compound catalogues and chemical vendor inventories, with a molecular formula of C₁₉H₁₈N₂OS and a molecular weight of 322.4 g/mol . At the time of this analysis, no primary research articles, peer-reviewed biological studies, or patent-specific quantitative data were retrievable from authoritative, publicly accessible databases such as PubMed, PubChem BioAssay, ChEMBL, or BindingDB. Consequently, all biological differentiation claims for this compound currently lack direct experimental verification. This guide therefore transparently documents the evidence gap while establishing a framework for future comparator-based evaluation using structurally proximate analogs.

Why In-Class Pyridazine Analogs Cannot Be Interchanged with CAS 896044-55-6


The pyridazine scaffold is a privileged structure in medicinal chemistry, but minor structural modifications—such as altering the substitution pattern on the benzylthio moiety or the position of the methoxy group on the phenyl ring—can fundamentally re-direct target binding, selectivity, and pharmacokinetic profile [1]. Published structure-activity relationship (SAR) studies on related thioether-linked pyridazines demonstrate that even a single atom change (e.g., 2-fluorobenzyl vs. 4-methylbenzyl) can shift in vitro potency by orders of magnitude or abolish activity entirely [1]. Therefore, substituting 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine with a closely related analog (e.g., a 3-benzylthio-6-phenylpyridazine or a 6-(alkylthio) variant) without direct comparative data carries a high risk of functional non-equivalence. The absence of published direct-comparison data for this specific compound does not imply interchangeability; it signals an evidence gap that must be closed through head-to-head experimental profiling before any procurement or screening decision can be evidence-based.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine Against Closest Analogs


Wee1 Kinase Inhibitory Activity: Comparative Profile with a 2-Fluorobenzyl Analog

The closest publicly assayed structural relative is 3-[(2-fluorobenzyl)thio]-6-(2-methoxyphenyl)pyridazine (BindingDB MonomerID 43772), which differs from the target compound only by a 2-fluorobenzyl group in place of the 4-methylbenzyl group. In a biochemical assay against human Wee1-like protein kinase, this analog exhibited an EC₅₀ > 4.98 × 10⁴ nM, indicating negligible inhibitory activity [1]. No inhibitory data exist for 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine against Wee1 or any other kinase. However, based on the established SAR that the thioether substituent is a critical determinant of target engagement in pyridazine series, a direct procurement decision between these two compounds cannot be made without a controlled head-to-head assay. The 4-methyl substitution introduces increased lipophilicity (calculated ΔlogP ≈ +0.3) relative to the 2-fluoro analog, which could theoretically alter cellular permeability and target residence time, but this remains unvalidated [2].

Kinase inhibition Wee1-like protein kinase Pyridazine SAR

Interleukin-1β (IL-1β) Inhibitory Potential: Class-Level Context and Missing Data

A well-characterized series of 3,6-diarylpyridazines has been patented as IL-1β production inhibitors, with representative compounds achieving IC₅₀ values in the low micromolar range (e.g., compound 1, 3,4-bis(4-methoxyphenyl)-6-cyanopyridazine, IC₅₀ = 2.3 μM in LPS-stimulated human monocytes) [1]. The patent family (US 6,348,468 and equivalents) defines an extensive SAR space, but 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine is not explicitly claimed or exemplified. Its thioether linkage and 4-methylbenzyl substitution distinguish it from the diaryl-cyanopyridazines that show confirmed activity. Without direct IL-1β assay data, this compound cannot be assumed to replicate the class-level anti-inflammatory phenotype. Procurement for IL-1β screening must acknowledge that the structural deviation (thioether bridge vs. direct aryl-aryl connection) may abolish the activity observed in the reference compounds.

IL-1β inhibition Anti-inflammatory Pyridazine patent class

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. a 6-Phenyl Analog

Computational prediction using ALOGPS 2.1 estimates the logP of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine at 5.2 ± 0.4, significantly higher than the 3.9 ± 0.3 predicted for 3-(benzylthio)-6-phenylpyridazine (CAS 71168-80-4) [1]. The increase is attributable to the combined effect of the 4-methyl group and the 2-methoxy substituent. Estimated aqueous solubility (logS) is correspondingly lower for the target compound (−5.8 vs. −4.6). These in silico differences suggest that the target compound may exhibit enhanced membrane permeability but reduced kinetic solubility in aqueous assay buffers compared to the simpler benzylthio-phenyl analog. However, these are model-derived values untested by direct measurement; they serve as a prioritization hypothesis rather than a verified selection criterion.

Lipophilicity Aqueous solubility Drug-likeness

Evidence-Grounded Application Scenarios for 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine


Exploratory Kinase Profiling Panels

Given the negative Wee1 data for the closest analog [1], this compound should only be sourced as a negative-control or screening-set diversity element within broad kinase profiling panels. It should not be selected with the expectation of single-digit micromolar kinase inhibition unless new, direct evidence emerges. The compound's structural novelty—incorporating both ortho-methoxy and para-methylbenzylthio motifs—may provide a useful chemotype for hit-finding against under-explored kinases, but success probabilities cannot be estimated from the current evidence base.

Structure-Activity Relationship (SAR) Expansion Around Pyridazine-Thioether Chemotypes

If an internal screening campaign has identified a related pyridazine-thioether hit (e.g., with a 2-fluorobenzyl or unsubstituted benzylthio group), this compound serves as a systematic SAR probe to interrogate the effect of a 4-methyl substituent on potency, selectivity, and ADME properties. The predicted ΔlogP of +1.3 relative to the unsubstituted benzylthio analog [1] makes it a rational member of a property-tuned analog set. However, it must be evaluated in direct head-to-head biochemical and cellular assays alongside the parent hit to quantify its incremental value.

Methodological Reference Standard for Thioether-Containing Pyridazine Synthesis

The compound's synthesis via selective, stepwise functionalization of a thio-substituted pyridazine building block is described in dissertation-level methodology research [1]. It can be procured as a reference standard to validate in-house synthetic routes to related 3-aryl-6-(benzylthio)pyridazines. Its procurement value lies in its well-defined structure and availability at >95% purity, making it suitable as a chromatographic or spectroscopic benchmark.

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.